(+/-)-Haloxyfop-d4
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Overview
Description
(+/-)-Haloxyfop-d4 is a monocarboxylic acid that is structurally characterized by the presence of a 2-phenoxypropanoic acid core. The hydrogen atoms at the para position of the phenyl ring are replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group . This compound is notable for its unique combination of chlorine, fluorine, and deuterium atoms, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Haloxyfop (Free Acid) D4 (Phenoxy-D4), is the enzyme Acyl Carrier Protein Synthase (AcpS) and Phosphopantetheinyl Transferase (PPTase) . These enzymes play a crucial role in fatty acid synthesis, which is essential for cell growth and proliferation .
Mode of Action
Haloxyfop (Free Acid) D4 (Phenoxy-D4) acts as a fatty acid synthesis inhibitor . It binds to the active site of the AcpS-PPTase enzymes, thereby inhibiting their function . This inhibition disrupts the synthesis of fatty acids, which are vital components of the cell membrane and are necessary for cell growth and proliferation .
Biochemical Pathways
The inhibition of AcpS-PPTase enzymes by Haloxyfop (Free Acid) D4 (Phenoxy-D4) disrupts the fatty acid synthesis pathway . This disruption affects the production of key cellular components, leading to impaired cell growth and proliferation .
Pharmacokinetics
As an herbicide, it is known to be quickly absorbed and transported throughout the plant upon stem and leaf treatment . It is then hydrolyzed into acid, which inhibits the growth of the root and stem’s meristematic tissue .
Result of Action
The result of Haloxyfop (Free Acid) D4 (Phenoxy-D4)'s action is the inhibition of cell growth and proliferation due to the disruption of fatty acid synthesis . This leads to the death of the cells, and in the context of its use as an herbicide, the death of the treated plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Haloxyfop-d4 typically involves the reaction of 2-phenoxypropanoic acid with 3-chloro-5-(trifluoromethyl)pyridin-2-ol in the presence of a suitable base and solvent . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Haloxyfop-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phenoxypropanoic acids .
Scientific Research Applications
(+/-)-Haloxyfop-d4 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique isotopic labeling.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop: A similar compound used as a herbicide.
Methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate: Another related compound with similar structural features.
Uniqueness
(+/-)-Haloxyfop-d4 is unique due to its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-deuterated analogs .
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)[2H])[2H])OC(C)C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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